molecular formula C18H17NO5 B5040897 2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol

2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol

Cat. No.: B5040897
M. Wt: 327.3 g/mol
InChI Key: JIDFKSDQIXMXLT-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol is a sophisticated chemical compound designed for research applications. Its molecular structure integrates a phenolic nitroaromatic core with dual 5-methylfuran pendant arms, creating a multifunctional ligand with significant potential in inorganic and medicinal chemistry. The nitrophenol moiety is a key feature, as nitroaromatic compounds are known for their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death . This makes the compound a candidate for investigating novel chemotherapeutic agents. Furthermore, the ligand possesses a potentially multidentate N4O2 donor set, allowing it to form stable complexes with various transition metal ions . Researchers can utilize this compound to synthesize and study novel metal complexes, particularly with ions like Cu(II) and Zn(II), which have shown promise as anticancer, anti-inflammatory, and antibacterial agents in similar systems . The structural synergy between the furan-based arms and the nitrophenyl group suggests this compound may also be valuable in molecular docking studies to probe interactions with biological targets such as DNA and enzymes . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-10-8-13(19(21)22)9-14(18(10)20)17(15-6-4-11(2)23-15)16-7-5-12(3)24-16/h4-9,17,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDFKSDQIXMXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol typically involves the reaction of 5-methylfurfural with appropriate reagents under controlled conditions. One common method includes the use of furfuryl alcohol derivatives in the presence of water and air, which facilitates the formation of bis(furan-2-yl)methane derivatives . The reaction conditions often require specific catalysts or can be catalyst-free, depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The furan rings and nitrophenol group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The furan rings and nitrophenol group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed mechanistic studies have shown that the compound can participate in free radical decarboxylation and other complex reactions .

Comparison with Similar Compounds

Melting Points and Stability

  • Bis(5-methylfur-2-yl)-2-nitrophenylmethane (1b) : Melts at 83°C, indicating moderate thermal stability .
  • Triazolopyridine derivatives (e.g., 4d, 4e) : Higher melting points (213–273°C) due to rigid heterocyclic cores .
  • Target compound : Expected to exhibit a melting point between 80–150°C, influenced by the nitro group’s polarity and methyl groups’ steric hindrance.

Spectral Characteristics

  • ¹H NMR: Bis(5-methylfur-2-yl)methane derivatives show characteristic furan proton signals at δ 5.77–5.95 and methyl groups at δ 2.18 . The target’s 6-methyl group would appear as a singlet near δ 2.2–2.5, while the phenolic -OH (if free) would resonate at δ 9–12 .
  • IR Spectroscopy :
    • Nitro groups exhibit strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
    • Furan C-O-C stretching appears at ~1015 cm⁻¹ .

Key Research Findings and Limitations

  • Synthetic Challenges : Acid-catalyzed condensation (as in ) is effective for bis-furylmethane synthesis, but regioselective nitration and methylation require precise control to avoid byproducts.
  • Spectroscopic Consistency : NMR and IR data for furan-containing compounds are highly reproducible across studies, aiding in structural validation .
  • Knowledge Gaps: Direct data on the target compound’s biological activity or catalytic performance are absent in the provided evidence.

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Spectral Peaks

Compound Type ¹H NMR (δ, ppm) IR Peaks (cm⁻¹)
Bis(5-methylfur-2-yl)methane 5.77–5.95 (furan H) 1015 (C-O-C)
Nitroaromatic derivatives 7.18–7.71 (aryl H) 1520, 1350 (NO₂)
Target compound (predicted) 2.2–2.5 (6-CH₃) ~1520, ~1350 (NO₂)

Table 2: Thermal Stability Comparison

Compound Melting Point (°C) Stability Notes
Bis(5-methylfur-2-yl)-2-nitrophenylmethane 83 Moderate stability
Triazolopyridine derivative (4d) 213–215 High rigidity
Target compound (estimated) 80–150 Influenced by NO₂ polarity

Biological Activity

2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol is an organic compound notable for its complex structure, which includes two 5-methylfuran groups and a nitro-substituted phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

  • Molecular Formula : C17H15NO5
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 428849-11-0

The biological activity of this compound is attributed to its structural features, particularly the presence of both nitro and phenolic hydroxyl groups. These groups enhance the compound's reactivity, allowing it to interact with various biological targets, including enzymes and proteins. The proposed mechanisms include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell membrane integrity.
  • Antioxidant Activity : Its phenolic structure suggests that it may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative stress.

Antimicrobial Properties

Research has indicated that this compound demonstrates effective antimicrobial activity against a range of pathogens. In vitro studies have shown:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity was assessed using various assays, including DPPH radical scavenging and ABTS assays. The findings are summarized in the table below:

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate that this compound has considerable potential as a natural antioxidant.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Molecules evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential use in clinical settings .
  • Antioxidant Mechanism Investigation : Another research article explored the mechanisms behind its antioxidant properties, suggesting that the compound's ability to donate hydrogen atoms plays a crucial role in its radical-scavenging capacity .

Industrial Applications

Due to its biological activities, this compound is being investigated for applications in pharmaceuticals and food preservation. Its dual functionality as both an antimicrobial and antioxidant agent makes it suitable for enhancing product stability and safety.

Q & A

Q. What are the common synthetic routes for preparing 2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol, and what key reaction conditions are required?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is often employed to synthesize structurally similar phenolic derivatives with furan substituents. Key steps include:
  • Using NaH in THF to deprotonate intermediates and facilitate nucleophilic substitution (e.g., benzyloxy group introduction) .
  • Purification via column chromatography with hexane/ethyl acetate gradients to isolate the target compound .
  • Critical parameters: Temperature control (0°C for sensitive reactions), inert atmosphere (N₂/Ar), and stoichiometric optimization of reagents like NaH (1.1–1.2 eq.) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve overlapping signals from methyl and furan groups. IR spectroscopy identifies phenolic O-H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, with fragmentation patterns revealing bis-furanmethyl substituents .
  • X-ray Crystallography : Resolves steric effects from the bulky bis-furanmethyl groups, though crystal growth may require slow evaporation of dichloromethane/hexane mixtures .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : The nitro group and phenolic -OH make the compound prone to photodegradation. Store in amber vials at -20°C under inert gas .
  • Moisture Sensitivity : The methylfuryl groups may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents and molecular sieves during reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified furan or nitro groups?

  • Methodological Answer :
  • Electron-Donating Substituents : Introduce methyl groups on furan rings to enhance electron density, improving reactivity in electrophilic aromatic substitution (e.g., nitration) .
  • Catalytic Systems : Screen Pd/C or CuI catalysts for coupling reactions involving nitroaryl intermediates .
  • Yield Tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify byproducts .

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :
  • NMR Signal Overlap : For methyl/furan protons, use 2D NMR (e.g., COSY, HSQC) to assign signals. Compare with model compounds like 5-ethyl-4-fluoro-2-(2-nitrophenoxy)phenol, which has resolved aromatic splitting patterns .
  • pH-Dependent Spectral Shifts : Adjust solvent pH (e.g., using D₂O/NaOD) to stabilize the phenolic -OH and reduce broadening in NMR .

Q. How do substituents on the furan rings influence solubility and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Solubility : Methyl groups on furans increase hydrophobicity; dissolve the compound in DCM/THF (1:1) for Suzuki-Miyaura coupling. For aqueous solubility, prepare sodium salts (e.g., 4-nitrophenol sodium salt) .
  • Reactivity : Electron-rich furans (e.g., 5-methyl) accelerate nucleophilic aromatic substitution but may hinder nitro group reduction. Use Pd/C with H₂ at 50 psi for selective nitro reduction .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Methodological Answer :
  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., demethylated furans or nitro-to-amine reduction) .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to solutions to prevent radical-mediated oxidation of the phenolic group .

Q. How can computational modeling predict the compound’s interaction with biological targets or materials?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the nitro group and enzyme active sites (e.g., nitroreductases). Validate with MD simulations in GROMACS .
  • DFT Calculations : Gaussian 09 optimizes geometries to analyze electronic effects of substituents on redox potentials (e.g., nitro group’s electron-withdrawing strength) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., 255–257°C for similar nitrophenols) .
  • Spectral Reproducibility : Re-run NMR in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) and cross-reference with databases like PubChem or Reaxys .

Q. What experimental controls are essential when studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Positive/Negative Controls : Use 4-nitrophenol derivatives (e.g., 4-nitrophenyl-β-D-galactopyranoside) as substrates for hydrolase assays .
  • Cytotoxicity Screening : Include MTT assays on HEK-293 cells to differentiate specific activity from nonspecific toxicity .

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